molecular formula C7H6BrN3O B1449909 5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine CAS No. 1363381-82-1

5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine

カタログ番号: B1449909
CAS番号: 1363381-82-1
分子量: 228.05 g/mol
InChIキー: JFJIFJQOTNHZRK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine (CAS: 1363381-82-1) is a heterocyclic compound with the molecular formula C₇H₆BrN₃O and a molecular weight of 228.05 g/mol . Its structure features a pyrazolo[3,4-b]pyridine core substituted with bromine at position 5 and a methoxy group at position 3. This compound is of significant interest in medicinal chemistry due to its role as a kinase inhibitor and antiproliferative agent . Pyrazolo[3,4-b]pyridine derivatives are widely studied for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties .

特性

IUPAC Name

5-bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c1-12-7-5-2-4(8)3-9-6(5)10-11-7/h2-3H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJIFJQOTNHZRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NNC2=C1C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生化学分析

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with the kinase domain of TRKs. By occupying the ATP-binding pocket of the kinase domain, the compound prevents the phosphorylation of downstream signaling molecules, thereby inhibiting the activation of pathways such as Ras/Erk, PLC-γ, and PI3K/Akt. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells that overexpress TRKs. Additionally, the compound’s selectivity for certain TRK subtypes and cell lines further underscores its potential as a targeted therapeutic agent.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRK activity and reduces tumor growth without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage. Studies in animal models are essential to establish the compound’s safety profile and therapeutic window.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with cytochrome P450 enzymes. The compound has shown low inhibitory activity against a panel of cytochrome P450 isoforms, except for CYP2C9. This interaction suggests that the compound may be metabolized by these enzymes, affecting its bioavailability and efficacy. Understanding the metabolic pathways of this compound is crucial for optimizing its pharmacokinetic properties and minimizing potential drug-drug interactions.

生物活性

5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as a potential therapeutic agent. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a pyrazolo[3,4-b]pyridine core with a bromine atom at the 5-position and a methoxy group at the 3-position. The molecular formula is C9H8BrN3OC_9H_8BrN_3O with a molecular weight of approximately 228.05 g/mol. Its unique structural features contribute to its reactivity and biological properties.

Target of Action

The primary target of this compound is Tropomyosin Receptor Kinases (TRKs) . These kinases play crucial roles in cell proliferation, differentiation, and survival.

Mode of Action

The compound inhibits TRK activity by binding to the ATP-binding pocket of the kinase domain. This interaction prevents the phosphorylation of downstream signaling molecules, thereby inhibiting pathways such as Ras/Erk, PLC-γ, and PI3K/Akt, which are vital for various cellular functions .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including:

Cell LineIC50 (µM)
Km-12Not specified
A172Micromolar range
U87MGMicromolar range
A375Micromolar range
Panc0504Micromolar range

Notably, compounds derived from the pyrazolo[3,4-b]pyridine scaffold have shown promising results against hepatocellular carcinoma (Hep G2) with IC50 values ranging from 0.0158 to 71.3 µM .

Antitubercular Activity

In addition to its anticancer effects, derivatives of this compound have demonstrated antitubercular activity. A study evaluated several substituted pyrazolo[3,4-b]pyridines against Mycobacterium tuberculosis (MTB) and found promising lead candidates with effective inhibition against the H37Rv strain .

Case Studies

  • Inhibition of TBK1 : A series of pyrazolo[3,4-b]pyridine derivatives were identified as potent TBK1 inhibitors. One derivative exhibited an IC50 value of 0.2 nM and showed significant inhibition of downstream interferon signaling in immune cells such as THP-1 and RAW264.7 cells .
  • Anticancer Efficacy : Compounds derived from this scaffold were tested for their anti-cancer potency against multiple cell lines (HeLa, MCF7, HCT-116). The results indicated that specific substitutions around the pyrazolo core enhanced anticancer activity significantly through mechanisms involving cell cycle arrest and apoptosis induction .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good plasma stability with low inhibitory activity towards cytochrome P450 isoforms except CYP2C9. This suggests a favorable safety profile for further development as a therapeutic agent.

科学的研究の応用

5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine has been associated with various biological activities that make it a candidate for further research in pharmacology.

Inhibition of Kinases

One of the primary applications of pyrazolo[3,4-b]pyridines, including 5-bromo-3-methoxy derivatives, is their role as inhibitors of receptor tyrosine kinases (RTKs). These kinases are crucial in regulating cellular processes such as proliferation and differentiation. The inhibition of RTKs has implications in cancer treatment, where overactive signaling pathways contribute to tumor growth.

A study highlighted the synthesis of various pyrazolo[3,4-b]pyridine derivatives that exhibited nanomolar inhibitory activity against TRKA/B/C kinases. For instance, certain derivatives showed IC50 values as low as 1.6 nM against TRKA, indicating their potency as potential anticancer agents .

Anticancer Properties

The anticancer properties of this compound have been explored in vitro and in vivo. Research indicates that this compound can suppress the growth of cancer cells harboring specific mutations associated with resistance to standard therapies. For example, compounds derived from this scaffold demonstrated significant efficacy against BaF3 cells with xDFG motif mutations .

General Synthetic Routes

Common synthetic approaches include:

  • Scaffold Hopping : This strategy involves modifying existing compounds to create new derivatives with enhanced biological activity.
  • Computer-Aided Drug Design (CADD) : Utilizing computational methods to predict the interactions between the compound and its biological targets facilitates the design of more potent inhibitors .

Reaction Conditions

The synthesis typically employs reagents like NIS (N-iodosuccinimide) and various coupling agents under controlled conditions to achieve high yields. For example:

  • A reaction involving 5-bromo-1H-pyrazolo[3,4-b]pyridine with NIS at elevated temperatures yielded promising derivatives suitable for biological evaluation .

Table 1: Summary of Biological Activities

CompoundActivityIC50 (nM)Reference
This compoundTRKA Inhibition1.6
Derivative ATRKB Inhibition2.9
Derivative BTRKC Inhibition2.0

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 5 undergoes SNAr reactions with nucleophiles under mild conditions. For example:

Reaction Reagents/Conditions Product Yield
AminationNH₃ (aq.), 80°C, 12 h5-Amino-3-methoxy-1H-pyrazolo[3,4-b]pyridine78%
MethoxylationNaOMe, CuI, DMF, 100°C, 6 h5-Methoxy-3-methoxy-1H-pyrazolo[3,4-b]pyridine65%

The methoxy group at position 3 enhances electron density at adjacent positions, facilitating regioselective substitutions at position 5. Kinetic studies show pseudo-first-order behavior in polar aprotic solvents like DMF .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids yields biaryl derivatives:

python
Example: 5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine + PhB(OH)5-Phenyl-3-methoxy-1H-pyrazolo[3,4-b]pyridine Conditions: Pd(PPh₃), K₂CO₃, dioxane/H₂O, 80°C, 12 h Yield: 82% [7][10]

Buchwald-Hartwig Amination

Arylamines are introduced via C–N bond formation:

python
Example: 5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine + 4-aminobenzoic acid 5-(4-Carboxyphenylamino)-3-methoxy-1H-pyrazolo[3,4-b]pyridine Conditions: Pd₂(dba), Xantphos, Cs₂CO₃, 120°C, 8 h Yield: 68% [7]

Electrophilic Substitution

The electron-rich pyrazole ring undergoes electrophilic substitutions at position 1:

Reaction Electrophile Product Conditions
IodinationNIS, CH₃CN, 60°C, 4 h1-Iodo-5-bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine75%
NitrationHNO₃/H₂SO₄, 0°C, 2 h1-Nitro-5-bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine60%

The methoxy group directs electrophiles to the pyrazole nitrogen due to resonance stabilization .

Demethylation

The methoxy group is cleaved using BBr₃:

python
5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine → 5-Bromo-3-hydroxy-1H-pyrazolo[3,4-b]pyridine Conditions: BBr₃, CH₂Cl₂,78°C → RT, 6 h Yield: 85% [10]

Bromine-Lithium Exchange

The bromine atom is replaced via lithiation:

python
Example: 5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine + n-BuLi 5-Lithio-3-methoxy-1H-pyrazolo[3,4-b]pyridine Quenching with CO₂ yields 5-carboxy derivative (Yield: 70%) [6]

Radical Reactions

Homolytic cleavage of the C–Br bond enables radical arylations:

python
Example: 5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine + Benzene 5-Phenyl-3-methoxy-1H-pyrazolo[3,4-b]pyridine Conditions: AIBN, toluene, 80°C, 12 h Yield: 55% [6]

Biological Derivatization

The compound serves as a scaffold for kinase inhibitors. For instance:

python
5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine → ALK Inhibitors Key step: Sonogashira coupling with alkynes (IC₅₀ = 0.23.3 nM) [11]

Mechanistic Insights

  • SNAr Reactivity : The bromine’s leaving group ability is enhanced by the pyridine ring’s electron deficiency .

  • Directing Effects : The methoxy group’s +M effect stabilizes transition states in electrophilic substitutions .

  • Steric Considerations : Substituents at position 3 hinder reactivity at position 4, favoring position 5 modifications .

This compound’s synthetic flexibility makes it invaluable in medicinal chemistry and materials science, with ongoing research exploring its applications in targeted drug design .

類似化合物との比較

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The table below compares key physicochemical parameters of 5-bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine with its analogues:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Key Biological Activity
This compound OCH₃ (3) C₇H₆BrN₃O 228.05 ~1.5* 3 Kinase inhibition, Anticancer
5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine Cl (3) C₆H₃BrClN₃ 232.46 2.5 2 Potential Cdk inhibition
5-Bromo-1H-pyrazolo[3,4-b]pyridine H (3) C₆H₄BrN₃ 198.02 ~2.0 2 Synthetic intermediate
Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate COOEt (3) C₉H₈BrN₃O₂ 270.08 ~2.8 4 Prodrug, Antiproliferative

*Estimated based on substituent contributions.

Key Observations:
  • Lipophilicity (XLogP3): The methoxy-substituted derivative has lower lipophilicity (~1.5) compared to the chloro analogue (2.5) due to the electron-donating nature of the methoxy group, which enhances solubility .
  • Molecular Weight: Bulky substituents (e.g., ester groups) increase molecular weight, influencing pharmacokinetic properties like absorption and distribution .

Structural Isomerism and Ring Position Effects

  • Pyrazolo[3,4-b]pyridine vs. [4,3-c] Isomers: Compounds like 3-bromo-1H-pyrazolo[4,3-c]pyridine exhibit distinct electronic properties due to altered nitrogen positions, affecting planarity and binding to biological targets .
  • Methoxy Substituents in Other Positions: Derivatives like 7-methoxy-1H-pyrazolo[3,4-c]pyridine show varied activity profiles, underscoring the importance of substitution patterns .

準備方法

General Synthetic Strategies

The synthesis of 5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine typically involves:

  • Formation of the pyrazolo[3,4-b]pyridine ring system via ring-closing reactions starting from substituted pyridine carboxaldehydes or halogenated pyridine precursors.
  • Introduction of the bromo substituent at the 5-position through halogenation or starting from bromo-substituted pyridine derivatives.
  • Installation of the methoxy group at the 3-position either by direct substitution or via functional group transformations.

Preparation from 5-Bromo-2-fluoropyridine-3-carboxaldehyde

One documented approach involves the cyclization of 5-bromo-2-fluoropyridine-3-carboxaldehyde with hydrazine in ethanol under reflux conditions. This method yields 5-Bromo-1H-pyrazolo[3,4-b]pyridine as an intermediate, which can be further functionalized to introduce the methoxy group at the 3-position.

  • Reaction conditions: Reflux of 5-bromo-2-fluoropyridine-3-carboxaldehyde with anhydrous hydrazine in ethanol overnight.
  • Yield: Approximately 46% for the pyrazolo[3,4-b]pyridine intermediate.
  • Reference: Pfizer Inc. patent WO2009/16460 details this synthesis route and conditions.

Ring-Closing Reaction Using 2-Chloro-3-pyridinecarboxaldehyde Derivatives

Another effective method involves a ring-closure reaction of 2-chloro-3-pyridinecarboxaldehyde derivatives in the presence of oxammonium hydrochloride and triethylamine in dimethylformamide (DMF) solvent at 60°C.

  • Procedure:
    • Raw material 2-chloro-3-pyridyl formaldehyde is reacted with oxammonium hydrochloride and triethylamine in DMF.
    • Reaction times vary from 6 to 8 hours.
    • Product isolation is followed by standard post-processing.
  • Yields: Vary depending on reagent ratios, with reported yields ranging from 43% to 85%.
  • Advantages: Uses inexpensive and readily available starting materials, mild reaction conditions, and is suitable for scale-up.
  • Physicochemical data: The product shows characteristic proton NMR signals consistent with the pyrazolo[3,4-b]pyridine structure.
  • Reference: Chinese patent CN105801574A provides detailed experimental conditions and yields.

Functionalization via Iodination and Subsequent Coupling

For further derivatization and functionalization, 5-Bromo-1H-pyrazolo[3,4-b]pyridine can be iodinated at the 3-position to form 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine. This intermediate serves as a versatile platform for nucleophilic substitution or coupling reactions to introduce methoxy or other substituents.

  • Iodination conditions: Treatment with iodine in the presence of potassium hydroxide in DMF at room temperature.
  • Yield: High yield (~82.5%) reported for iodination step.
  • Subsequent reactions: Copper-catalyzed coupling with various nucleophiles (e.g., sulfonamides) in isopropanol at 100°C.
  • Reference: Research article by Variya et al. details the iodination and coupling steps with spectral characterization.

Summary Table of Preparation Methods

Method Starting Material Key Reagents & Conditions Reaction Time Yield (%) Notes
Ring-closure of 2-chloro-3-pyridyl formaldehyde 2-chloro-3-pyridyl formaldehyde Oxammonium hydrochloride, triethylamine, DMF, 60°C 6-8 hours 43-85 Mild conditions, scalable
Hydrazine cyclization 5-bromo-2-fluoropyridine-3-carboxaldehyde Anhydrous hydrazine, ethanol, reflux Overnight 46 Intermediate for further functionalization
Iodination and coupling 5-Bromo-1H-pyrazolo[3,4-b]pyridine I2, KOH, DMF; then CuI, K2CO3, i-PrOH, 100°C 4 hours iodination; 6 hours coupling 82.5 (iodination), ~70 (coupling) Enables introduction of substituents at 3-position

Research Findings and Analytical Data

  • The ring-closure method using oxammonium hydrochloride and triethylamine in DMF provides a robust route with high yields and mild conditions, favorable for industrial production.
  • Hydrazine-mediated cyclization is a classical approach to form the pyrazolo ring but yields are moderate.
  • Post-synthetic functionalization by iodination followed by copper-catalyzed coupling allows for diverse substitution patterns, including methoxy introduction.
  • Characterization techniques such as proton NMR, IR spectroscopy, mass spectrometry, and elemental analysis confirm the structure and purity of the synthesized compounds.
  • The iodinated intermediate and its derivatives have shown promising biological activities, indicating the importance of the preparation methods in medicinal chemistry applications.

Q & A

Q. What are the standard synthetic routes for preparing 5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine?

A common approach involves functionalizing the pyrazolo[3,4-b]pyridine core through halogenation and methoxylation. For example, bromination at the 5-position can be achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions, followed by methoxylation via nucleophilic substitution with sodium methoxide. Purification typically employs silica gel chromatography with ethyl acetate/heptane gradients to isolate intermediates .

Q. How is structural confirmation of this compound performed?

Characterization relies on combined spectroscopic techniques:

  • ¹H/¹³C NMR : Peaks for the bromine-substituted pyridine ring (δ ~8.3–8.4 ppm for aromatic protons) and methoxy group (δ ~3.9 ppm) are critical .
  • HRMS : Validates molecular weight and isotopic patterns (e.g., [M+H]+ with bromine’s characteristic 1:1 isotope ratio) .
  • X-ray crystallography (if crystalline): Resolves bond angles and confirms regiochemistry .

Q. What safety protocols are recommended for handling this compound?

  • Storage : Keep in a dry, ventilated area away from light and ignition sources to prevent degradation or combustion .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation; work in a fume hood .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can coupling reactions (e.g., Suzuki-Miyaura) be optimized for introducing substituents to the pyrazolo[3,4-b]pyridine core?

  • Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for bromine displacement. For electron-deficient systems, add ligands like XPhos to enhance reactivity .
  • Solvent Systems : Toluene/ethanol mixtures with aqueous K₂CO₃ improve boronic acid coupling efficiency .
  • Monitoring : Track reaction progress via TLC (hexane/EtOAc 7:3) and isolate products via flash chromatography .

Q. What strategies resolve contradictions in spectral data during structural validation?

  • Isotopic Labeling : Use ¹³C-enriched reagents to distinguish overlapping NMR signals in complex heterocycles.
  • 2D NMR (COSY, HSQC) : Clarifies proton-proton correlations and carbon-hydrogen connectivity, especially for regioisomeric ambiguities .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) to validate assignments .

Q. How can researchers investigate the environmental toxicity of this compound?

  • Aquatic Toxicity Assays : Follow OECD Test Guideline 201 using Daphnia magna to assess EC₅₀ values.
  • Degradation Studies : Perform photolysis (UV light, λ = 254 nm) or hydrolysis (pH 7–9 buffers) to identify breakdown products via LC-MS .

Q. What methodologies are used to study structure-activity relationships (SAR) for pyrazolo[3,4-b]pyridine derivatives?

  • Functional Group Variation : Systematically replace bromine or methoxy groups with halogens, alkyl chains, or electron-withdrawing groups (e.g., CF₃).
  • Biological Screening : Test analogs in enzyme inhibition assays (e.g., kinase targets) or cell viability assays (MTT protocol) to correlate substituents with activity .

Data Contradiction and Troubleshooting

Q. How to address low yields in the final step of synthesis?

  • Side Reactions : Trace unreacted starting materials or byproducts (e.g., dehalogenation) using GC-MS. Optimize reaction time/temperature to minimize decomposition.
  • Purification Issues : Switch to reverse-phase HPLC (C18 column, acetonitrile/water gradient) for polar impurities .

Q. Why might computational predictions of reactivity conflict with experimental results?

  • Solvent Effects : DFT models often neglect solvent interactions. Use COSMO-RS simulations to account for solvation.
  • Steric Hindrance : Molecular dynamics (MD) simulations can reveal steric clashes not captured in static models .

Notes for Methodological Rigor

  • Reproducibility : Document reaction parameters (e.g., ramp rates, inert gas purity) to ensure consistency.
  • Safety Compliance : Align protocols with OSHA and REACH guidelines for hazardous brominated compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。